molecular formula C8H9FO3S B13853590 3-Fluoro-4-methanesulfonylmethylphenol

3-Fluoro-4-methanesulfonylmethylphenol

Cat. No.: B13853590
M. Wt: 204.22 g/mol
InChI Key: HYOKUKIYFQAMKP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonylmethyl)phenol: is an organic compound characterized by the presence of a fluorine atom, a methylsulfonylmethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(methylsulfonylmethyl)phenol typically involves the introduction of the fluorine atom and the methylsulfonylmethyl group onto a phenol ring. One common method involves the sulfonylation of 3-fluoro-4-methylphenol followed by oxidation to introduce the sulfonyl group. The reaction conditions often include the use of sulfonyl chlorides and oxidizing agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-fluoro-4-(methylsulfonylmethyl)phenol can undergo oxidation to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-4-(methylsulfonylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. Its derivatives may have potential as enzyme inhibitors or modulators of biological pathways .

Medicine: The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(methylsulfonylmethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in various chemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenol
  • 3-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenol

Comparison: Compared to similar compounds, 3-fluoro-4-(methylsulfonylmethyl)phenol is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

3-fluoro-4-(methylsulfonylmethyl)phenol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4,10H,5H2,1H3

InChI Key

HYOKUKIYFQAMKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)O)F

Origin of Product

United States

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